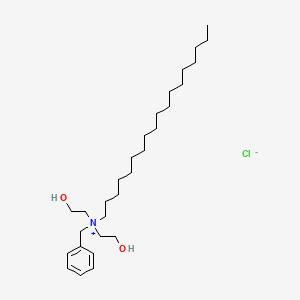
Benzylbis(2-hydroxyethyl)octadecylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylbis(2-hydroxyethyl)octadecylammonium chloride is a cationic surfactant, also known as a quaternary ammonium compound. It consists of a benzyl group, two hydroxyethyl groups, an octadecyl group, and a chloride ion. This compound is widely used in various industrial and scientific applications due to its surfactant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzylbis(2-hydroxyethyl)octadecylammonium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of octadecylamine with benzyl chloride in the presence of a base, followed by the addition of ethylene oxide to introduce the hydroxyethyl groups. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzylbis(2-hydroxyethyl)octadecylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of benzylbis(2-hydroxyethyl)octadecylammonium aldehyde or carboxylate.
Reduction: Formation of methylbis(2-hydroxyethyl)octadecylammonium chloride.
Substitution: Formation of benzylbis(2-hydroxyethyl)octadecylammonium bromide or iodide.
Applications De Recherche Scientifique
Benzylbis(2-hydroxyethyl)octadecylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant and antimicrobial agent.
Medicine: Utilized in the formulation of antiseptic solutions and wound care products.
Industry: Applied in the production of detergents, fabric softeners, and emulsifiers
Mécanisme D'action
The mechanism of action of benzylbis(2-hydroxyethyl)octadecylammonium chloride involves its interaction with cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on the cell membrane, disrupting the membrane structure and leading to cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: An anionic surfactant with different chemical properties but similar applications.
Benzalkonium chloride: A widely used disinfectant and antiseptic with a similar mechanism of action.
Uniqueness
Benzylbis(2-hydroxyethyl)octadecylammonium chloride is unique due to its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and antimicrobial agent, with a wide range of applications in various fields .
Propriétés
Numéro CAS |
26271-97-6 |
|---|---|
Formule moléculaire |
C29H54ClNO2 |
Poids moléculaire |
484.2 g/mol |
Nom IUPAC |
benzyl-bis(2-hydroxyethyl)-octadecylazanium;chloride |
InChI |
InChI=1S/C29H54NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(24-26-31,25-27-32)28-29-21-18-17-19-22-29;/h17-19,21-22,31-32H,2-16,20,23-28H2,1H3;1H/q+1;/p-1 |
Clé InChI |
AYRXBFHUMVFQCM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


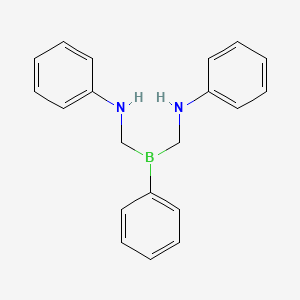




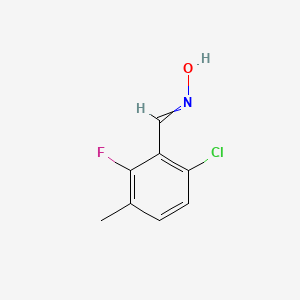


![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)
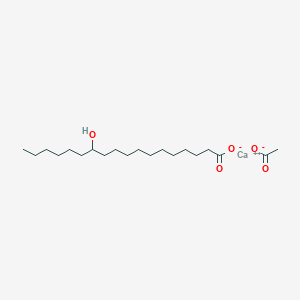
![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)
![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)
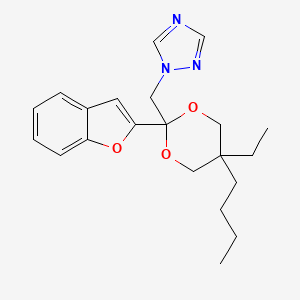
![3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)
